2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is a complex organic compound that belongs to the class of nitrobenzamides. Its molecular structure features a chloro group and a nitro group attached to a benzamide backbone, along with a 1,3,4-oxadiazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential applications in drug development.
This compound falls under several classifications:
The synthesis of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide typically involves multiple steps that may include:
Recent advancements in synthetic methodologies have focused on streamlining these processes to improve yield and reduce the number of purification steps required .
The molecular formula for this compound is , with a molecular weight of approximately 347.76 g/mol. The structure consists of:
The compound's structural representation can be illustrated using the following identifiers:
InChI=1S/C15H16ClN3O4/c16-10-15(19)18-5-3-17(4-6-18)11-12-1-2-13-14(9-12)21-8-7-20-13;/h1-2,9H,3-8,10-11H2;1H
C1CN(CCN1CC2=CC3=C(C=C2)OCCO3)C(=O)CCl.Cl
The primary chemical reactions involving 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide include:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors related to disease pathways. The presence of both the chloro and nitro groups may enhance its binding affinity and selectivity towards these targets.
Some relevant physical properties include:
Chemical properties include:
Data regarding melting point and boiling point are often dependent on purity and specific synthesis methods employed.
The applications of 2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-y)-1,3,4-oaxdiazol -2-y]-5-nitrobenzamide primarily lie within:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: